molecular formula C15H10Cl2 B13999556 1H-Cyclopropa(l)phenanthrene, 1,1-dichloro-1a,9b-dihydro- CAS No. 37608-29-0

1H-Cyclopropa(l)phenanthrene, 1,1-dichloro-1a,9b-dihydro-

Cat. No.: B13999556
CAS No.: 37608-29-0
M. Wt: 261.1 g/mol
InChI Key: HQGMQJUEHLYMOY-UHFFFAOYSA-N
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Description

1H-Cyclopropa(l)phenanthrene, 1,1-dichloro-1a,9b-dihydro- is a chemical compound with the molecular formula C15H10Cl2 and a molecular weight of 261.146. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains a cyclopropane ring fused to the phenanthrene structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Cyclopropa(l)phenanthrene, 1,1-dichloro-1a,9b-dihydro- typically involves the cyclopropanation of phenanthrene derivatives. One common method is the reaction of phenanthrene with dichlorocarbene, generated in situ from chloroform and a strong base such as sodium hydroxide. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane, under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for 1H-Cyclopropa(l)phenanthrene, 1,1-dichloro-1a,9b-dihydro- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

1H-Cyclopropa(l)phenanthrene, 1,1-dichloro-1a,9b-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated cyclopropane rings.

    Substitution: Substituted derivatives with nucleophiles replacing the dichloro groups.

Scientific Research Applications

1H-Cyclopropa(l)phenanthrene, 1,1-dichloro-1a,9b-dihydro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Cyclopropa(l)phenanthrene, 1,1-dichloro-1a,9b-dihydro- involves its interaction with molecular targets and pathways. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Cyclopropa(l)phenanthrene, 1,1-dichloro-1a,9b-dihydro- is unique due to the presence of the dichloro groups, which impart distinct chemical reactivity and potential biological activities. The cyclopropane ring fused to the phenanthrene structure also contributes to its unique properties and applications in scientific research .

Properties

CAS No.

37608-29-0

Molecular Formula

C15H10Cl2

Molecular Weight

261.1 g/mol

IUPAC Name

1,1-dichloro-1a,9b-dihydrocyclopropa[l]phenanthrene

InChI

InChI=1S/C15H10Cl2/c16-15(17)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)15/h1-8,13-14H

InChI Key

HQGMQJUEHLYMOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3C(C3(Cl)Cl)C4=CC=CC=C42

Origin of Product

United States

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